2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide is a chemical compound with the molecular formula and a molecular weight of approximately 299.17 g/mol. This compound is recognized for its unique structure, which includes a bromine atom, a dimethylamino group, and an acetamide functional group. It is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and proteomics.
The compound can be sourced from various suppliers and chemical databases, including PubChem and VWR, which provide detailed chemical information and safety data sheets. Its CAS number is 1138443-81-8, which is essential for identifying the substance in chemical inventories.
2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide falls under the category of organic compounds, specifically amides. It is classified as a bromo compound due to the presence of a bromine atom in its structure.
The synthesis of 2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide typically involves a two-step process:
The reactions usually require specific conditions such as temperature control and the use of solvents that facilitate the reaction without leading to side products. The reaction yields can vary based on the purity of starting materials and the precision of reaction conditions.
The molecular structure of 2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide can be represented as follows:
The compound's structural features include:
2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
The specific products formed depend on the nature of the nucleophile or oxidizing/reducing agent used.
The mechanism of action for 2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide involves its interaction with various biological targets. It may inhibit enzyme activity by binding to active sites or allosteric sites on enzymes, thereby modulating their function. This property makes it a candidate for further investigation in drug development.
The physical properties of 2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide include:
Key chemical properties include:
This compound has several applications in scientific research:
The synthesis of complex brominated acetamides like 2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide leverages transition metal-catalyzed reactions and cycloadditions to achieve precise molecular architectures. A key innovation involves palladium(II)-catalyzed C–H functionalization, enabling regioselective ortho-bromination of arylacetamide precursors using N-halosuccinimides as halogen sources. This method circumvents traditional protection/deprotection steps by exploiting weakly coordinating primary amides as directing groups, forming six-membered palladacycle intermediates that facilitate selective C–Br bond formation at ortho positions [6].
Complementary routes employ [2+2] cycloadditions between ketenimines and imines to construct β-lactam cores appended with bromopyridyl moieties—a strategy adaptable to brominated acetamide targets. Microwave-assisted synthesis significantly accelerates hydrazone intermediate formation (precursors to acetamide derivatives), reducing reaction times from hours to minutes while maintaining yields >85% [3]. The table below summarizes key methodologies:
Table 1: Synthetic Approaches to Brominated Acetamide Derivatives
Method | Key Reagents/Conditions | Yield Range | Advantages |
---|---|---|---|
Pd(II)-Catalyzed C–H Bromination | NBS, Pd(OAc)₂, Brønsted acid | 70–92% | Ortho-selectivity; no protecting groups |
[2+2] Cycloaddition | Ketenimine, imine, Δ or microwave | 75–90% | Rapid β-lactam formation; modular scaffolds |
Electrophilic Bromination | NBS/silica gel, CCl₄ | 60–85% | Para-selectivity for activated arenes |
Amide bond construction in this target molecule centers on catalyst-controlled acylation and in situ directing group activation. Primary amide groups in arylacetamide precursors undergo Brønsted acid-assisted conversion to imidic acids, which act as transient directing groups for palladium coordination. This tautomerization enhances electrophilicity and stabilizes transition states during C–X bond formation [6]. For N-alkylation steps, copper(I) catalysts enable nucleophilic displacement of bromine in bromoacetamide derivatives by dimethylamine, achieving >90% conversion under mild conditions (50°C, 2h) [6].
Solvent effects critically influence reaction efficiency: Polar aprotic solvents (e.g., DMF) accelerate amide coupling but may promote O-acylation side products. Conversely, chlorinated solvents (CH₂Cl₂) suppress racemization and are ideal for Pd-catalyzed steps. In silico molecular docking confirms that amide carbonyls in target compounds engage in hydrogen bonding with enzymatic targets (e.g., mycobacterial InhA), validating the biological relevance of optimized amide geometry [3].
Achieving precise bromination patterns requires navigating competing directing effects. The phenylacetamide scaffold contains two potential directing groups: the electron-rich acetamide moiety (ortho/para-directing) and the p-substituted dimethylamino carbonyl (moderate meta-director). Electrophilic aromatic bromination favors para-addition relative to the stronger activating group, as predicted by ab initio charge distribution analysis of arenium ions. For example, para-bromination dominates in anisole derivatives (96% selectivity) due to maximal charge delocalization [2].
When steric hindrance or electronic deactivation occurs, Pd-catalyzed C–H bromination overcomes limitations. In situ-generated imidic acid from the primary acetamide directs ortho-bromination selectively, even with benzylic C(sp³)–H bonds present. This method tolerates nitrile, ketone, and ester functionalities—groups prone to side reactions under classical bromination conditions [6].
Table 2: Directing Group Efficacy in Regioselective Bromination
Directing Group | Position | Electrophilic Bromination Selectivity | Pd-Catalyzed Bromination Selectivity |
---|---|---|---|
–OCH₃ (π-donor) | Para | 96% | Not required |
–CN (π-acceptor) | Meta | 73% (ortho meta-director) | 85% (ortho to amide) |
Primary acetamide | Ortho | Low | 92% |
Scalable production of 2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide faces hurdles in reaction telescoping and intermediate purification. Classical batch processes suffer from exotherm management during bromoacetylation and amidation, requiring cryogenic conditions (-20°C) that impede throughput. Continuous flow systems address these via:
Integrated platforms exemplified in antipsychotic drug syntheses (e.g., olanzapine) demonstrate 4-step sequences combining Grignard addition, Pd-catalyzed coupling, and amidation in a single flow. Similar approaches could adapt to this brominated acetamide, replacing manual intermediate isolation with membrane-based separations, boosting overall yield from ~45% (batch) to >75% [7]. Key scalability parameters include:
Table 3: Flow vs. Batch Synthesis Performance Metrics
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8